N',4-dihydroxypiperidine-1-carboximidamide hydrochloride
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Overview
Description
N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H13N3O2·HCl. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of hydroxyl groups and a carboximidamide group attached to a piperidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride typically involves the reaction of piperidine derivatives with hydroxylamine and subsequent functionalization. One common method includes the following steps:
Formation of N-hydroxypiperidine-1-carboximidamide: This step involves the reaction of piperidine with hydroxylamine under controlled conditions to form N-hydroxypiperidine-1-carboximidamide.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkoxides, carboxylates.
Major Products Formed
Oxidation Products: Carbonyl derivatives such as ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Ethers or esters depending on the nucleophile used.
Scientific Research Applications
N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxypiperidine-1-carboximidamide
- N’-hydroxypiperidine-4-carboximidamide
- 4-hydroxypiperidine-1-carboximidamide hydrochloride
Uniqueness
N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride is unique due to the presence of both hydroxyl and carboximidamide groups on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H14ClN3O2 |
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Molecular Weight |
195.65 g/mol |
IUPAC Name |
N',4-dihydroxypiperidine-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H13N3O2.ClH/c7-6(8-11)9-3-1-5(10)2-4-9;/h5,10-11H,1-4H2,(H2,7,8);1H |
InChI Key |
MHTRVBSBFGGUDP-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC1O)/C(=N/O)/N.Cl |
Canonical SMILES |
C1CN(CCC1O)C(=NO)N.Cl |
Origin of Product |
United States |
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